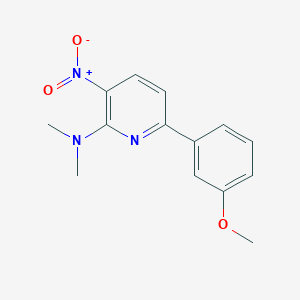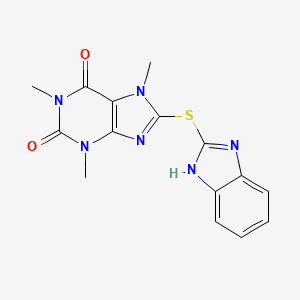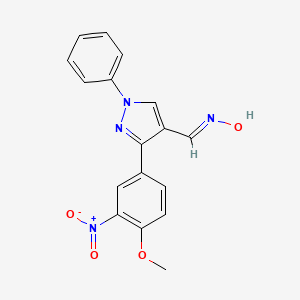![molecular formula C15H18N2O3 B5587450 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-methylpiperazine](/img/structure/B5587450.png)
1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to "1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-methylpiperazine" often involves multi-step chemical reactions, including acylation, amination, and alkylation. For instance, compounds with arylpiperazine and acryloyl groups have been synthesized through various strategies aiming at targeting specific receptor activities (Li et al., 2008). The detailed synthesis process can involve reductive alkylation, where direct alkylation of the nitrogen atom in the piperazine ring is achieved using specific reagents (Koroleva et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various spectroscopic techniques, including NMR, IR, and X-ray crystallography. These analyses provide insights into the conformation, bond lengths, and angles, contributing to a deeper understanding of the compound's chemical behavior and reactivity (Tasal & Kumalar, 2010).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can include nucleophilic substitutions, cycloadditions, and other reactions leading to the formation of complex structures with potential biological activities. The reactivity of such compounds can be influenced by the presence of the benzodioxolyl and methylpiperazine moieties, which may undergo various chemical transformations (Sweidan et al., 2020).
Physical Properties Analysis
The physical properties of compounds like "1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-methylpiperazine" can vary widely and are crucial for determining their solubility, stability, and overall behavior in different environments. These properties can be assessed through experimental measurements and theoretical calculations, providing valuable information for their application in various fields.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with various substrates, are fundamental for understanding the potential applications of these compounds. Studies focusing on the synthesis and characterization of similar compounds offer insights into their chemical behavior, which is essential for their application in material science, pharmacology, and other areas of research (Kohara et al., 2002).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
The synthesis and polymerization of novel acrylate monomers, including those with similar structural motifs, have been investigated for their antimicrobial properties. These studies explore how the thermal behavior of polymers and the antimicrobial activity of synthesized compounds can contribute to the development of new antimicrobial materials. Notably, some compounds demonstrated moderate to good antibacterial and antifungal activities, showcasing the potential of such chemical structures in antimicrobial research (Saraei et al., 2016).
HIV-1 Inhibition
Research on the modification and structure-activity relationship of small molecule HIV-1 inhibitors has revealed the importance of the piperazine moiety and its substituents for antiviral activity. For instance, studies have found that the presence and configuration of the methyl group on the piperazine ring are crucial for enhancing the activity against HIV-1 infection. This highlights the role of piperazine derivatives in the development of HIV-1 inhibitors (Wang et al., 2005).
Polymer Science
The controlled radical polymerization of acrylamides containing amino acid moieties, such as N-acryloyl-l-phenylalanine methyl ester, showcases another application area. This process, facilitated by reversible addition−fragmentation chain transfer (RAFT) polymerization, demonstrates the utility of acrylamide derivatives in synthesizing polymers with controlled molecular weight, low polydispersity, and enhanced isotacticity. Such advancements in polymer science can lead to materials with specific physical properties and functionalities (Mori et al., 2005).
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-16-6-8-17(9-7-16)15(18)5-3-12-2-4-13-14(10-12)20-11-19-13/h2-5,10H,6-9,11H2,1H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWUBFJXGWSUKV-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-benzodioxol-5-yl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5587372.png)
![N-(3-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5587376.png)
![1-(methoxyacetyl)-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5587379.png)
![2-[(1-acetylpiperidin-4-yl)oxy]-N-[(3,5-dimethylisoxazol-4-yl)methyl]-5-methoxybenzamide](/img/structure/B5587382.png)


![N-methyl-2-(1-oxoisoquinolin-2(1H)-yl)-N-[1-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5587406.png)
![4-[(cycloheptylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5587417.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-(4-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5587454.png)
![N-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5587461.png)
![1-[3-chloro-4-(1-pyrrolidinyl)benzoyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5587468.png)

![2-chloro-4-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5587475.png)